molecular formula C19H16O2 B14311872 3-(Anthracen-9-YL)pentane-2,4-dione CAS No. 111982-85-5

3-(Anthracen-9-YL)pentane-2,4-dione

Cat. No.: B14311872
CAS No.: 111982-85-5
M. Wt: 276.3 g/mol
InChI Key: ZCIWWMUBLYIGNG-UHFFFAOYSA-N
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Description

3-(Anthracen-9-YL)pentane-2,4-dione is an organic compound that features an anthracene moiety attached to a pentane-2,4-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracen-9-YL)pentane-2,4-dione typically involves the reaction of anthracene with pentane-2,4-dione under specific conditions. One common method involves the use of a tris(pyrazolyl)borate europium(III) complex in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracen-9-YL)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a range of functionalized anthracene compounds .

Scientific Research Applications

3-(Anthracen-9-YL)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Anthracen-9-YL)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions such as europium(III). These complexes exhibit unique luminescence properties due to electronic transitions between f-orbitals .

Properties

CAS No.

111982-85-5

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

3-anthracen-9-ylpentane-2,4-dione

InChI

InChI=1S/C19H16O2/c1-12(20)18(13(2)21)19-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)19/h3-11,18H,1-2H3

InChI Key

ZCIWWMUBLYIGNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)C

Origin of Product

United States

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